3-(2-甲基苄基)-6-((3-(4-(甲硫基)苯基)-1,2,4-恶二唑-5-基)甲基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of triazolopyrimidine . Triazolopyrimidines are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is typically cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined by their spectral data and elemental analyses .科学研究应用
合成和结构表征
复杂嘧啶衍生物(包括与本化合物相关的衍生物)的合成通常涉及缩合反应,这突出了它们的通用性和产生各种具有生物活性的分子的潜力。例如,通过缩合反应合成新型嘧啶衍生物并使用 X 射线衍射、核磁共振和红外光谱等光谱技术对其进行表征已得到广泛研究。这些方法为分子结构和生物活性潜在相互作用位点提供了有价值的见解 (Lahmidi 等人,2019 年)。
抗菌活性
对嘧啶衍生物的研究表明,它们对革兰氏阳性菌和革兰氏阴性菌具有显着的抗菌活性。例如,研究表明合成的嘧啶化合物对金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌等菌株具有抗菌功效,表明它们作为新型抗菌剂的潜力 (Suresh、Lavanya 和 Rao,2016 年)。
抗真菌活性
除了抗菌特性外,某些嘧啶衍生物还表现出抗真菌活性,为开发新的抗真菌疗法提供了有希望的途径。对这些化合物对白色念珠菌、黄曲霉和黑曲霉等真菌菌株的评估揭示了它们作为抗真菌剂的潜力,突出了基于嘧啶的化合物的广谱生物活性 (El Azab 和 Abdel‐Hafez,2015 年)。
抗肿瘤活性
嘧啶衍生物的抗肿瘤潜力是另一个重要研究领域,有几项研究探索了它们对各种癌细胞系的功效。这些化合物的合成和生物学评估已导致确定抗肿瘤治疗的有希望的候选物,进一步证明了嘧啶衍生物多用途的治疗潜力 (Becan 和 Wagner,2008 年)。
作用机制
未来方向
属性
IUPAC Name |
3-[(2-methylphenyl)methyl]-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-14-5-3-4-6-16(14)11-29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-31-18)15-7-9-17(32-2)10-8-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODRDDSNJXJSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。